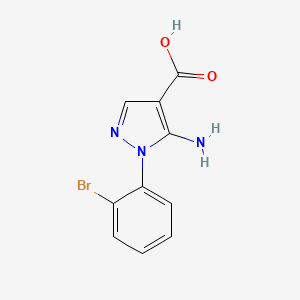

5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid

Descripción general

Descripción

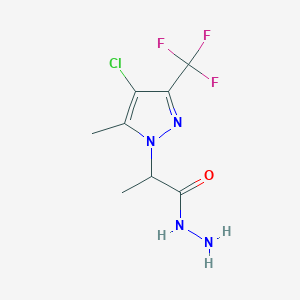

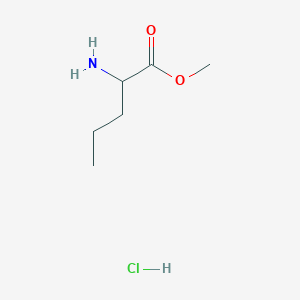

“5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid” is a chemical compound with a molecular weight of 282.1 . It is a white needle-like solid . The IUPAC name for this compound is 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . Another proposed mechanism involves the reaction of an intermediate with the acidic part of the catalyst, leading to the formation of the pyrazole compound .Molecular Structure Analysis

The molecular structure of “this compound” includes a nitrogen-based hetero-aromatic ring, which is a common motif in a wide range of synthesized drugs .Chemical Reactions Analysis

Pyrazole-bearing compounds, including “this compound”, are known for their diverse pharmacological effects . They are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Physical And Chemical Properties Analysis

“this compound” is a white needle-like solid with a melting point of 192-199°C . It should be stored at 0-8°C .Mecanismo De Acción

Target of Action

The primary targets of 5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death and the suppression of the diseases they cause . .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a significant reduction in the severity of the diseases caused by these organisms .

Direcciones Futuras

The future directions for “5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their diverse pharmacological effects . They could be used to synthesize new drugs and functional materials . More research is needed to fully understand their potential applications and mechanisms of action.

Análisis Bioquímico

Biochemical Properties

Related pyrazole derivatives have been shown to interact with various enzymes and proteins . For instance, a pyrazoline derivative was found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This suggests that 5-Amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid may also interact with enzymes and proteins in a similar manner.

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cell function. For example, a pyrazoline derivative was found to reduce AChE activity, leading to changes in nerve pulse transmission and behavioral changes in both mammals and fish .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

5-amino-1-(2-bromophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXISVFVHSSKDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

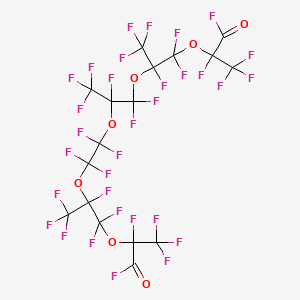

![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)

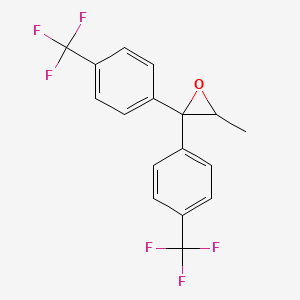

![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)

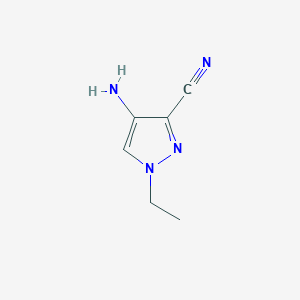

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)